molecular formula C19H20ClN7O B2439338 N-(2-chlorophenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1014091-23-6

N-(2-chlorophenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No. B2439338
CAS RN: 1014091-23-6
M. Wt: 397.87
InChI Key: NXOQEKFCUSCOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H20ClN7O and its molecular weight is 397.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel pyrazole carboxamide derivatives, including structures similar to the specified compound, have been synthesized and characterized using techniques such as IR, 1H NMR, HRMS spectroscopy, and X-ray crystal analysis. These compounds are of interest for their structural uniqueness and potential biological activities (Hong-Shui Lv, Xiao‐Ling Ding, Baoxiang Zhao, 2013).

Molecular Interaction Studies

  • Compounds with a similar structural framework have been studied for their molecular interactions with biological receptors, such as the CB1 cannabinoid receptor. These studies involve conformational analyses and development of pharmacophore models, contributing to the understanding of receptor-ligand interactions and the design of receptor-specific drugs (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).

Antimicrobial Activity

Imaging Agent Development

properties

IUPAC Name

N-(2-chlorophenyl)-4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN7O/c1-14-8-9-27(24-14)18-7-6-17(22-23-18)25-10-12-26(13-11-25)19(28)21-16-5-3-2-4-15(16)20/h2-9H,10-13H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOQEKFCUSCOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.